molecular formula C28H40O7 B124837 氢化可的松丁酸酯 CAS No. 72590-77-3

氢化可的松丁酸酯

货号: B124837
CAS 编号: 72590-77-3
分子量: 488.6 g/mol
InChI 键: FOGXJPFPZOHSQS-AYVLZSQQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Atopic Dermatitis

Hydrocortisone buteprate has been extensively studied for its effectiveness in treating atopic dermatitis (AD). A multicenter, double-blind study involving 194 adults demonstrated significant improvements in dermatitis severity when treated with HBP compared to placebo. Patients reported better tolerability and cosmetic acceptability of HBP cream .

Table 1: Efficacy of Hydrocortisone Buteprate in Atopic Dermatitis

StudyPopulationTreatment DurationEfficacy RateAdverse Effects
Adults with AD14 daysSignificant improvement vs placeboMild to moderate (burning sensation)
Children with mild to moderate AD4 weeks86.67% response rateNo drug-related adverse reactions

Psoriasis

In patients with psoriasis, HBP has shown comparable efficacy to other potent corticosteroids like betamethasone valerate. In a study comparing HBP with other treatments, it was found to induce better clinical responses in patients when applied under occlusive conditions .

Table 2: Comparative Efficacy of Hydrocortisone Buteprate in Psoriasis

StudyTreatment ComparisonOutcomeAdverse Effects
HBP vs Betamethasone ValerateBetter response under occlusionAcne-like rash (3.3%)

Pediatric Use

HBP has been evaluated for safety and efficacy in pediatric populations as young as three months old. A study involving 264 children showed that HBP 0.1% lipocream significantly improved eczema symptoms compared to the vehicle alone, with no serious adverse events reported .

Table 3: Pediatric Efficacy of Hydrocortisone Buteprate

StudyAge GroupTreatment DurationEfficacy RateAdverse Effects
3 months - 18 yearsUp to 1 monthSignificant improvement (P < 0.001)No serious adverse events

Safety Profile

Overall, hydrocortisone buteprate is well-tolerated across different populations. Common side effects include mild skin irritation or burning sensations, which are generally transient and resolve upon discontinuation or adjustment of therapy . Long-term use is associated with fewer systemic side effects compared to other stronger corticosteroids.

作用机制

氢化可的松丁酸丙酸酯通过与胞质糖皮质激素受体结合发挥作用。结合后,受体-配体复合物转运到细胞核,在那里与靶基因启动子区域的糖皮质激素反应元件(GRE)结合。 这种结合调节特定基因的转录,从而产生抗炎和免疫抑制作用 .

生化分析

Biochemical Properties

Hydrocortisone buteprate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the cytosolic glucocorticoid receptor, forming a receptor-ligand complex that translocates into the cell nucleus . This complex then binds to glucocorticoid response elements (GRE) in the promoter region of target genes, modulating their expression . The interactions of hydrocortisone buteprate with these biomolecules result in the inhibition of phospholipase A2, reduction of cytokine production, and suppression of T cell proliferation .

Cellular Effects

Hydrocortisone buteprate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound reduces the production of pro-inflammatory cytokines, limiting T cell proliferation and suppressing humoral immunity . This suppression leads to decreased B cell clonal expansion and antibody synthesis . Additionally, hydrocortisone buteprate affects the expression of genes involved in inflammatory responses, thereby reducing inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of hydrocortisone buteprate involves its binding to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates to the cell nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes . This interaction leads to the modulation of gene expression, resulting in the inhibition of inflammatory transcription factors such as NF-kappa B and the promotion of anti-inflammatory genes . Hydrocortisone buteprate also inhibits phospholipase A2, reducing the production of arachidonic acid and its metabolites, which are key mediators of inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydrocortisone buteprate change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable, but its efficacy can diminish over extended periods . Long-term studies have shown that hydrocortisone buteprate can lead to changes in cellular function, including alterations in gene expression and cellular metabolism . These changes can result in reduced inflammation and immune responses over time .

Dosage Effects in Animal Models

The effects of hydrocortisone buteprate vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and immune responses without significant adverse effects . At higher doses, hydrocortisone buteprate can cause toxic effects, including inhibition of bone formation, suppression of calcium absorption, and delayed wound healing . These adverse effects highlight the importance of carefully monitoring and adjusting dosages in clinical settings .

Metabolic Pathways

Hydrocortisone buteprate is primarily metabolized in the liver via the cytochrome P450 enzyme CYP3A4 . The metabolites are then excreted by the kidneys, with some also being excreted into the bile . The compound’s metabolism can be influenced by other drugs that interact with CYP3A4, potentially altering its efficacy and safety . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of hydrocortisone buteprate and minimizing potential drug interactions .

Transport and Distribution

Hydrocortisone buteprate is transported and distributed within cells and tissues through binding to corticosteroid-binding globulin and serum albumin . This binding facilitates its transport to target tissues, where it can exert its therapeutic effects . The compound’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets . This property is essential for its effectiveness in treating inflammatory and pruritic dermatoses .

Subcellular Localization

The subcellular localization of hydrocortisone buteprate is primarily within the cytoplasm and nucleus . After binding to the glucocorticoid receptor in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression . This localization is critical for the compound’s ability to regulate inflammatory and immune responses at the molecular level . Additionally, post-translational modifications and targeting signals may influence the compound’s localization and activity within specific cellular compartments .

准备方法

氢化可的松丁酸丙酸酯可以通过一系列化学反应合成。一种方法包括用丁酸和丙酸酯化氢化可的松。制备方法包括将氢化可的松作为原料加入到二甲基甲酰胺中,在对甲苯磺酸和三乙基正丁酸酯的催化下生成大环内酯。 然后将大环内酯溶解在甲醇-水混合溶剂中,在固体强酸的催化下进行水解,生成氢化可的松丁酸丙酸酯 .

化学反应分析

氢化可的松丁酸丙酸酯会发生各种化学反应,包括:

    氧化: 该反应涉及添加氧气或去除氢气。常见的试剂包括高锰酸钾(KMnO₄)和三氧化铬(CrO₃)。

    还原: 该反应涉及添加氢气或去除氧气。常见的试剂包括氢化锂铝(LiAlH₄)和硼氢化钠(NaBH₄)。

    取代: 该反应涉及用另一种原子或原子团取代一个原子或原子团。常见的试剂包括卤素(例如氯、溴)和亲核试剂(例如氢氧根离子、氰离子)。

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氢化可的松丁酸丙酸酯的氧化会导致酮和羧酸的形成 .

生物活性

Hydrocortisone buteprate (HBP), a double-ester derivative of hydrocortisone, is recognized for its potent anti-inflammatory properties and is used in various dermatological conditions. This article explores the biological activity of HBP, focusing on its pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

HBP is characterized by its unique chemical structure, which enhances its lipophilicity and receptor affinity compared to traditional hydrocortisone. The mechanism of action involves the binding of HBP to glucocorticoid receptors in the cytoplasm, leading to the formation of a receptor-ligand complex that translocates to the nucleus. This complex interacts with glucocorticoid response elements (GREs) in target gene promoters, modulating the expression of genes involved in inflammatory processes.

The anti-inflammatory effects are mediated through several pathways:

  • Inhibition of Cytokine Production : HBP suppresses the expression of pro-inflammatory cytokines such as IL-1, IL-2, IL-6, and TNF-alpha, thereby limiting T cell activation and proliferation.
  • Induction of Lipocortin-1 : This protein inhibits phospholipase A2, reducing the production of arachidonic acid and subsequently eicosanoids like prostaglandins and leukotrienes.
  • Vasoconstriction : HBP exhibits significant vasoconstrictor effects, enhancing its anti-inflammatory potency compared to other corticosteroids .

Potency Comparison

HBP is classified as a medium-potent corticosteroid. Its potency can be compared with other topical corticosteroids based on clinical trials:

CorticosteroidPotency LevelClinical Efficacy (Eczema)
Hydrocortisone buteprate (0.1%)MediumSuperior to hydrocortisone acetate
Triamcinolone acetonide (0.1%)MediumComparable efficacy
Clobetasone butyrate (0.05%)MediumPreference noted in some cases

Clinical Efficacy

Numerous studies have demonstrated the effectiveness of HBP in treating various dermatological conditions, especially atopic dermatitis and eczema:

  • Atopic Dermatitis in Pediatric Patients :
    • A study involving 65 pediatric patients treated with 0.1% HBP cream showed significant improvement in symptoms over 29 days. The average body surface area affected decreased from 40.5% to 6.5% .
    • Only 8% exhibited signs of adrenal suppression, indicating a favorable safety profile.
  • Eczema Treatment :
    • In a double-blind trial comparing HBP with triamcinolone acetonide, HBP showed superior therapeutic responses after one week .
    • Another study indicated that both HBP and clobetasone butyrate were effective; however, HBP was preferred in more cases due to better tolerability and efficacy .
  • Rosacea Treatment :
    • A comparative trial found that HBP was as effective as triamcinolone acetonide for treating rosacea, demonstrating its versatility across different skin conditions .

Safety Profile

The safety of HBP has been extensively evaluated:

  • Adrenal Suppression : Studies indicate low potential for systemic absorption leading to adrenal suppression when used topically as directed .
  • Local Side Effects : Clinical trials report minimal local side effects, making it suitable for sensitive populations including children .

属性

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-propanoyloxyacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O7/c1-5-7-24(33)35-28(22(31)16-34-23(32)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20-,21-,25+,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGXJPFPZOHSQS-AYVLZSQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048603
Record name Hydrocortisone buteprate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding.
Record name Hydrocortisone probutate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14543
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

72590-77-3
Record name Hydrocortisone buteprate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72590-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocortisone probutate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072590773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocortisone probutate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14543
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydrocortisone buteprate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROCORTISONE PROBUTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6550D6K3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrocortisone buteprate
Reactant of Route 2
Reactant of Route 2
Hydrocortisone buteprate
Reactant of Route 3
Reactant of Route 3
Hydrocortisone buteprate
Reactant of Route 4
Reactant of Route 4
Hydrocortisone buteprate
Reactant of Route 5
Reactant of Route 5
Hydrocortisone buteprate
Reactant of Route 6
Hydrocortisone buteprate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。